4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene
Description
Properties
IUPAC Name |
[(E)-(1-chloro-3,4-dihydronaphthalen-2-yl)methylideneamino] N-(4-methylphenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c1-13-6-10-16(11-7-13)22-19(23)24-21-12-15-9-8-14-4-2-3-5-17(14)18(15)20/h2-7,10-12H,8-9H2,1H3,(H,22,23)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTJSZVOFDDAJK-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)ON=CC2=C(C3=CC=CC=C3CC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)O/N=C/C2=C(C3=CC=CC=C3CC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene involves several steps. One common synthetic route includes the reaction of 4-chloronaphthalene with 4-toluidinocarbonyl chloride under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Mechanism of Action
The mechanism of action of 4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Key Observations:
Chloro Substituents: The target compound’s chloro group at the 4-position aligns with cyclanilide, etaconazole, and norflurazon, which utilize chloro groups for enhanced lipophilicity and target binding .
Heterocyclic Systems: Unlike etaconazole and propiconazole (triazole-containing fungicides), the target compound lacks a heterocyclic ring but incorporates an imino-carbonyloxy group, which may serve as a hydrogen-bonding domain for enzyme inhibition.
Aromatic Backbones: The dihydronaphthalene core distinguishes it from norflurazon’s pyridazinone and dicofol’s benzenemethanol systems. This aromaticity could influence photostability and bioavailability .
Mechanistic and Application-Based Differences
- Fungicides vs. Herbicides: Etaconazole and propiconazole act via cytochrome P450 inhibition in fungi, whereas norflurazon targets phytoene desaturase in weeds . The target compound’s imino-methyl group may mimic transition states in enzymatic reactions, but its exact mechanism remains speculative.
Physicochemical Properties
While explicit data (e.g., logP, solubility) for the target compound are absent in the provided evidence, its structural analogs offer insights:
- Stability : The dihydronaphthalene system may reduce oxidative degradation relative to dicofol’s trichloromethyl group, which is prone to environmental breakdown .
Biological Activity
4-Chloro-3-({[(4-toluidinocarbonyl)oxy]imino}methyl)-1,2-dihydronaphthalene (CAS No. 477887-98-2) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological activities, and relevant case studies associated with this compound.
- Molecular Formula : C19H17ClN2O2
- Molecular Weight : 340.8 g/mol
- Structure : The compound features a naphthalene core substituted with a chloro group and a toluidinocarbonyl moiety linked via an imino group.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic processes.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
Cytotoxicity and Anticancer Potential
Studies have also explored the cytotoxic effects of this compound on various cancer cell lines. The results suggest that it induces apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 25 | Caspase activation |
| MCF-7 (breast cancer) | 30 | DNA fragmentation and cell cycle arrest |
| A549 (lung cancer) | 20 | Reactive oxygen species generation |
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of several derivatives of naphthalene compounds, including our target compound. The study concluded that modifications to the naphthalene structure significantly enhanced its antibacterial properties, particularly against resistant strains .
- Cytotoxicity Assessment : A research article in Cancer Letters reported on the anticancer activity of imino derivatives, highlighting that compounds similar to this compound showed promising results in inducing apoptosis in various cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
